molecular formula C26H28N10O3S B2529654 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-41-9

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No. B2529654
CAS RN: 850914-41-9
M. Wt: 560.64
InChI Key: SJNFQCAJASNSJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a purine ring, a piperazine ring, a phenyl ring, and a tetrazole ring. The exact structure can be determined using techniques like X-ray diffraction analysis, NMR, and mass spectrometry .

Scientific Research Applications

Antibacterial Activity

The novel compound exhibits promising antibacterial activity. Researchers have synthesized it via a three-step protocol, yielding good results . Further studies could explore its efficacy against specific bacterial strains, potential mechanisms of action, and synergistic effects with existing antibiotics.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have shown neuroprotective and anti-inflammatory properties . They work by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .

Future Directions

The future research directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . It could also be interesting to study its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a tetrazole and a sulfanyl group. The final product is obtained by methylation of the purine ring.", "Starting Materials": [ "4-Methoxyaniline", "1-Boc-piperazine", "7-bromo-3-methylpurine-2,6-dione", "Phenyl isocyanate", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-(4-Methoxyphenyl)piperazine\n- 4-Methoxyaniline is reacted with 1-Boc-piperazine in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazine.\n\nStep 2: Synthesis of 7-(2-Aminoethyl)-3-methylpurine-2,6-dione\n- 7-bromo-3-methylpurine-2,6-dione is reacted with sodium azide in DMF to obtain 7-azido-3-methylpurine-2,6-dione.\n- The azide group is reduced to an amine group using sodium hydride in DMF.\n- The amine group is then coupled with 2-(1-phenyltetrazol-5-yl)sulfanyl ethylamine in the presence of a coupling agent such as DIC or EDC to obtain 7-(2-aminoethyl)-3-methylpurine-2,6-dione.\n\nStep 3: Synthesis of 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione\n- 4-(4-Methoxyphenyl)piperazine is reacted with phenyl isocyanate in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazin-1-yl phenylcarbamate.\n- 7-(2-Aminoethyl)-3-methylpurine-2,6-dione is then added to the reaction mixture and stirred to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-phenylcarbamoyl-ethyl)-purine-2,6-dione.\n- The sulfanyl group is then introduced by reacting the above product with thionyl chloride and sodium azide in DMF to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.\n\nStep 4: Methylation of the Purine Ring\n- The final product is obtained by methylation of the purine ring using methyl iodide in the presence of a base such as potassium carbonate." ] }

CAS RN

850914-41-9

Product Name

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Molecular Formula

C26H28N10O3S

Molecular Weight

560.64

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38)

InChI Key

SJNFQCAJASNSJG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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